(R)-3-((tert-Butoxycarbonyl)amino)-4,4-diphenylbutanoic acid
Overview
Description
The compound you mentioned is a Boc-protected amino acid. The Boc group is a common protecting group used in peptide synthesis . It is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles .
Molecular Structure Analysis
The Boc group is a tert-butyl group bonded to a carbonyl (C=O), which is then bonded to an oxygen atom . This oxygen atom is typically bonded to the nitrogen atom of an amino group in an amino acid or peptide .Chemical Reactions Analysis
The Boc group can be removed (deprotected) under acidic conditions, commonly with trifluoroacetic acid . A method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid has been described .Scientific Research Applications
Peptide Synthesis
The Boc group is extensively used as a protective group for amino acids during peptide synthesis. It is particularly valued for its stability under basic conditions and its inertness against various nucleophiles. The Boc group can be selectively removed under mildly acidic conditions, typically with trifluoroacetic acid .
Protection of Hydroxy Groups
Apart from amino groups, the Boc group is also employed to protect hydroxy groups in organic synthesis. This is crucial when multiple functional groups are present, and selective reactions are needed .
High-Temperature Deprotection
A novel method has been developed for the high-temperature deprotection of Boc amino acids and peptides using a thermally stable ionic liquid. This approach benefits from low viscosity and high thermal stability, which extends the possibility for the extraction of water-soluble polar organic molecules .
Mechanism of Action
Target of Action
The primary target of the compound ®-3-((tert-Butoxycarbonyl)amino)-4,4-diphenylbutanoic acid, also known as Boc-®-3-Amino-4,4-diphenyl-butyric acid, is the amino group in organic compounds . This compound is used as a protecting group for amines, which are strong nucleophiles and bases .
Mode of Action
The mode of action of Boc-®-3-Amino-4,4-diphenyl-butyric acid involves the conversion of the amino group into a carbamate to protect it during transformations of other functional groups . The tert-butyloxycarbonyl (Boc) group is added to the amine through a nucleophilic addition-elimination reaction, forming a tetrahedral intermediate .
Biochemical Pathways
The biochemical pathways affected by Boc-®-3-Amino-4,4-diphenyl-butyric acid primarily involve the synthesis of peptides . The Boc group is widely used to protect amino groups during peptide synthesis . The addition and removal of the Boc group are key steps in these pathways .
Pharmacokinetics
The Boc group can be removed with a strong acid such as trifluoracetic acid (TFA), which could impact the compound’s bioavailability .
Result of Action
The result of the action of Boc-®-3-Amino-4,4-diphenyl-butyric acid is the protection of the amino group, allowing for transformations of other functional groups without interference from the amine . This is particularly useful in the synthesis of peptides .
Action Environment
The action of Boc-®-3-Amino-4,4-diphenyl-butyric acid can be influenced by environmental factors. Additionally, the compound’s stability and efficacy can be affected by temperature, as high temperatures can facilitate the deprotection of Boc-protected amino acids and peptides .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4,4-diphenylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-21(2,3)26-20(25)22-17(14-18(23)24)19(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17,19H,14H2,1-3H3,(H,22,25)(H,23,24)/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGVWWIOFMUJSK-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426646 | |
Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-4,4-diphenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-((tert-Butoxycarbonyl)amino)-4,4-diphenylbutanoic acid | |
CAS RN |
332062-06-3 | |
Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-4,4-diphenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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